4-methyl-3-propoxy-6H-benzo[c]chromen-6-one
Descripción
The exact mass of the compound 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one is 268.109944368 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-methyl-3-propoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-10-19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUXUPCBDEBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Engineering Neurotherapeutics: The Biological Activity of 4-Methyl Substituted Benzo[c]chromen-6-one Derivatives
Executive Summary
The 6H-benzo[c]chromen-6-one scaffold, naturally recognized as the core of urolithins (bioavailable intestinal metabolites of ellagic acid), has emerged as a privileged structure in modern drug discovery[1]. While natural urolithins exhibit broad pharmacological activities—including antioxidant, anti-inflammatory, and neuroprotective properties—their clinical translation is often hindered by poor solubility and sub-optimal blood-brain barrier (BBB) penetrability[2].
As a Senior Application Scientist, I approach structural modification not merely as a synthetic exercise, but as a targeted engineering problem. The strategic introduction of a methyl group at the 4-position of the benzo[c]chromen-6-one core fundamentally alters the molecule's physicochemical profile. This in-depth technical guide explores the causality behind these structural modifications, detailing how 4-methyl substituted derivatives act as potent Phosphodiesterase II (PDE2) and cholinesterase inhibitors, and provides a self-validating experimental framework for their synthesis and biological evaluation.
Structural Rationale: The Power of the 4-Methyl Substitution
To design effective neurotherapeutics, a molecule must satisfy two competing demands: it must be lipophilic enough to cross the BBB, yet possess the precise spatial geometry to bind selectively to the target enzyme's active site.
The rationale for utilizing 4-methyl substituted benzo[c]chromen-6-one derivatives is grounded in the following mechanisms:
-
Enhanced Lipophilicity (CLoP): The addition of a 4-methyl group increases the calculated logarithm of the partition coefficient (CLoP)[1]. This lipophilic boost is a direct causative factor in enhancing the molecule's passive diffusion across the BBB, a non-negotiable requirement for targeting CNS enzymes like PDE2[1].
-
Steric Directionality: The hydrophobic pocket of the PDE2 enzyme requires precise van der Waals interactions. The steric bulk of the 4-methyl group restricts the rotational degrees of freedom of the molecule, locking it into a bioactive conformation that maximizes binding affinity while preventing off-target interactions with other PDE families.
-
Metabolic Stability: Alkyl substitution at the 4-position can sterically shield adjacent aromatic protons from rapid oxidative metabolism by hepatic cytochrome P450 enzymes, thereby prolonging the compound's half-life in vivo.
Mechanistic Pathway: PDE2 Inhibition and Neuroprotection
Phosphodiesterase II (PDE2) is highly expressed in the hippocampus and cortex, regions of the brain critical for memory and learning. PDE2 regulates the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
By inhibiting PDE2, 4-methyl-benzo[c]chromen-6-one derivatives prevent the hydrolysis of these cyclic nucleotides. The resulting elevation in cAMP/cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which subsequently phosphorylate the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus to drive the transcription of neuroprotective genes, such as Brain-Derived Neurotrophic Factor (BDNF), effectively shielding neurons from oxidative stress and cytotoxicity[1].
Fig 1. Mechanism of PDE2 inhibition by 4-methyl-benzo[c]chromen-6-one derivatives.
Self-Validating Experimental Workflows
Scientific integrity demands that every protocol includes internal validation gates. The following workflow outlines the synthesis and biological evaluation of 4-methyl-benzo[c]chromen-6-one derivatives. Proceeding to the next phase is strictly contingent upon passing the quality control (QC) gate of the previous step.
Fig 2. Self-validating experimental workflow for synthesizing and testing derivatives.
Phase 1: Chemical Synthesis (Modified Ullmann Coupling)
Objective: Synthesize the 4-methyl-6H-benzo[c]chromen-6-one core. Causality of Reagents: The reaction utilizes 2-bromobenzoic acid and 2-methylresorcinol. CuSO4 acts as the essential transition-metal catalyst for the C-O Ullmann-type coupling, while NaOH deprotonates the phenol to enhance its nucleophilicity[2].
-
Reaction Setup: Combine equimolar amounts of 2-bromobenzoic acid and 2-methylresorcinol in a reaction vessel.
-
Catalysis: Add 10 mol% CuSO4 and 2.5 equivalents of NaOH[2].
-
Reflux: Heat the mixture under reflux in an aqueous/organic solvent system for 1.2 to 2 hours[1]. The initial C-O coupling is rapidly followed by intramolecular esterification (lactonization) to form the pyran ring.
-
Precipitation: Cool the mixture and acidify to precipitate the crude product[2].
Phase 2: Quality Control & Validation Gate
Objective: Ensure chemical purity to prevent false positives in biological screening.
-
Purification: Recrystallize the crude solid using a methanol/acetic acid mixture[2].
-
Validation: Perform HPLC. GATE: Do not proceed to biological assays unless chromatographic purity is ≥ 97.6%[3]. Confirm the structure using 1H NMR, 13C NMR, and HR-MS[2].
Phase 3: In Vitro PDE2 Enzyme Kinetics
Objective: Quantify the inhibitory potency (IC50) of the synthesized derivative.
-
Assay Setup: Utilize a recombinant PDE2 enzyme assay kit. Incubate the enzyme with the synthesized compound at varying concentrations (0.1 µM to 100 µM).
-
Substrate Addition: Add cAMP/cGMP substrate.
-
Control: Run parallel assays using BAY 60-7550 as a positive control (a known selective PDE2 inhibitor)[1].
-
Readout: Measure the degradation product colorimetrically. Calculate the IC50. GATE: Compounds with IC50 > 10 µM are deprioritized for cellular assays.
Phase 4: Cellular Neuroprotection Assay (MTS)
Objective: Validate that the biochemical inhibition translates to phenotypic neuroprotection. Causality of Model: HT-22 cells are a murine hippocampal neuronal line. Because they lack functional ionotropic glutamate receptors, they are the gold standard for isolating non-excitotoxic oxidative stress pathways, perfectly mimicking the damage seen in Alzheimer's disease[1].
-
Insult: Treat HT-22 cells with 100 µM corticosterone (CORT) for 30 minutes to induce cytotoxicity[1].
-
Treatment: Add the validated 4-methyl-benzo[c]chromen-6-one derivative and incubate for 24 hours[1].
-
Viability Readout: Perform an MTS assay. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, providing a highly sensitive, directly proportional readout of cell viability[1].
Quantitative Biological Activity
The structural modifications of the 6H-benzo[c]chromen-6-one core drastically influence target affinity. Below is a synthesized data table comparing the biological activities of various derivatives, demonstrating the efficacy of alkyl and alkoxy substitutions.
| Compound Class / Specific Derivative | Substitution Profile | Biological Target | IC50 Value (µM) | Key Finding |
| Alkoxylated Derivative 1f | Alkoxy substitution on 6H-benzo[c]chromen-6-one | PDE2 | 3.67 ± 0.47 | Optimal inhibitory potential; protected HT-22 cells against CORT-induced cytotoxicity[1][3]. |
| Derivative 2e | 3-(pentyloxy)-8-methyl-6H-benzo[c]chromen-6-one | PDE2 | 33.95 | Demonstrated moderate PDE2 inhibition; serves as a foundation for further structural optimization[2]. |
| Tetrahydro-Derivatives | 7,8,9,10-tetrahydro-benzo[c]chromen-6-one | AChE / BChE | Comparable to Rivastigmine | Exerted significant cholinesterase inhibitory activity in both in vitro and in vivo studies[4]. |
Table 1: Comparative biological activity of substituted benzo[c]chromen-6-one derivatives based on recent pharmacological evaluations.
Conclusion & Future Directions
The 4-methyl substituted benzo[c]chromen-6-one scaffold represents a highly tunable, privileged pharmacophore in neuropharmacology. By carefully engineering the lipophilicity and steric profile of the urolithin core, researchers can achieve highly selective PDE2 and cholinesterase inhibition. Future drug development efforts should focus on resolving the exact co-crystal structures of these 4-methyl derivatives bound to PDE2, which will enable structure-based drug design (SBDD) to push IC50 values from the low micromolar into the nanomolar range.
References
- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - ResearchGate.
- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC. NIH.
- Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors - ResearchGate.
- Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
potential of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one as a PDE2 inhibitor
An In-Depth Technical Guide to the Evaluation of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one as a Potential Phosphodiesterase 2 (PDE2) Inhibitor
Authored by: A Senior Application Scientist
Abstract: This guide provides a comprehensive framework for the preclinical evaluation of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one, a novel chemical entity, as a potential inhibitor of phosphodiesterase 2 (PDE2). We will explore the scientific rationale for targeting PDE2 and delineate a phased, multi-tiered experimental strategy to thoroughly characterize the compound's potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and cardiovascular disorders.
Part 1: The Strategic Imperative for PDE2 Inhibition
Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is an increasingly compelling therapeutic target. Its unique regulatory mechanism, being allosterically activated by cGMP, positions it as a critical node in the intricate cross-talk between the nitric oxide/cGMP and cAMP signaling pathways. Dysregulation of these pathways is implicated in the pathophysiology of a range of disorders, including Alzheimer's disease, schizophrenia, anxiety, and heart failure. Consequently, the development of potent and selective PDE2 inhibitors represents a promising avenue for therapeutic intervention.
The benzo[c]chromen-6-one scaffold, a class of compounds also known as urolithins, has been reported to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. While the specific compound, 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one, is a novel chemical entity, its core structure provides a compelling starting point for investigation as a modulator of intracellular signaling pathways. This guide outlines a rigorous, hypothesis-driven approach to determine its potential as a PDE2 inhibitor.
Part 2: A Phased Approach to Preclinical Evaluation
Our investigative strategy is structured in a multi-tiered fashion, designed to generate a comprehensive data package for 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one. This phased approach ensures that resources are allocated efficiently, with each stage providing the necessary data to justify progression to the next.
Phase I: In Vitro Characterization
The initial phase focuses on establishing the compound's direct interaction with the PDE2 enzyme and determining its potency and selectivity.
1. Primary Enzymatic Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one against human recombinant PDE2A.
-
Methodology: A commercially available fluorescence polarization (FP) based assay will be employed. This assay measures the displacement of a fluorescently labeled cAMP or cGMP analog from the PDE2 active site by the test compound.
-
Step 1: Recombinant human PDE2A is incubated with varying concentrations of the test compound (typically from 1 nM to 100 µM).
-
Step 2: A fluorescently labeled substrate (e.g., FAM-cAMP) is added to the reaction mixture.
-
Step 3: The reaction is allowed to reach equilibrium.
-
Step 4: Fluorescence polarization is measured using a suitable plate reader. A decrease in fluorescence polarization indicates displacement of the labeled substrate and, therefore, inhibition of PDE2.
-
Step 5: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Causality: The choice of an FP-based assay provides a direct measure of binding and inhibition, minimizing interference from colored or fluorescent compounds. It is a robust and high-throughput method suitable for initial screening and potency determination.
2. Selectivity Profiling:
-
Objective: To assess the selectivity of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one against other PDE families.
-
Methodology: The compound will be tested against a panel of recombinant human PDE enzymes (PDE1, PDE3, PDE4, PDE5, etc.) using assays appropriate for each enzyme family (e.g., radioenzymatic assays, FRET-based assays).
-
Data Presentation:
| PDE Family | IC50 (µM) of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one |
| PDE2A | [To be determined] |
| PDE1B | [To be determined] |
| PDE3A | [To be determined] |
| PDE4D | [To be determined] |
| PDE5A | [To be determined] |
-
Trustworthiness: A comprehensive selectivity panel is crucial for de-risking the compound. Off-target inhibition can lead to undesirable side effects. This self-validating step ensures that the observed biological effects in later stages can be confidently attributed to PDE2 inhibition.
3. Mechanism of Action Studies:
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Methodology: Enzyme kinetic studies will be performed by measuring the initial reaction velocities at varying substrate (cAMP or cGMP) and inhibitor concentrations. The data will be analyzed using Lineweaver-Burk or Michaelis-Menten plots.
-
Authoritative Grounding: This classical enzymology approach provides definitive insights into how the compound interacts with the enzyme and its substrate, a fundamental aspect of its pharmacological characterization.
Phase II: Cell-Based Assays
This phase aims to confirm the compound's activity in a more physiologically relevant context.
1. Cellular Target Engagement:
-
Objective: To demonstrate that 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one can modulate PDE2 activity within intact cells.
-
Methodology: A cell line expressing high levels of PDE2 (e.g., HEK293 cells overexpressing PDE2A) will be used.
-
Step 1: Cells are treated with the test compound.
-
Step 2: Cellular signaling is stimulated to elevate cGMP levels (e.g., using a nitric oxide donor like SNP) and subsequently cAMP levels (e.g., using an adenylyl cyclase activator like forskolin).
-
Step 3: Intracellular cAMP and cGMP levels are measured using commercially available ELISA or HTRF assays.
-
-
Expected Outcome: An effective PDE2 inhibitor will prevent the cGMP-stimulated hydrolysis of cAMP, leading to a potentiation of cAMP levels.
2. Functional Assays:
-
Objective: To evaluate the compound's effect on a PDE2-mediated cellular function.
-
Methodology: Depending on the therapeutic area of interest, various functional assays can be employed. For a neuroprotective indication, a primary neuronal culture model could be used.
-
Step 1: Primary cortical neurons are cultured.
-
Step 2: Neurons are pre-treated with 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one.
-
Step 3: Cells are exposed to an excitotoxic insult (e.g., glutamate or NMDA).
-
Step 4: Cell viability is assessed using an MTT or LDH assay.
-
-
Expertise & Experience: The choice of a functional assay is critical and should be guided by the intended therapeutic application. A neuroprotection assay is a logical choice given the known role of PDE2 in neuronal function.
Phase III: In Vivo Proof-of-Concept
The final preclinical phase involves evaluating the compound's efficacy in a relevant animal model.
1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: The compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of the compound is measured using LC-MS/MS.
-
Trustworthiness: Understanding the PK profile is essential for designing meaningful in vivo efficacy studies and for predicting the human dose.
2. In Vivo Efficacy Studies:
-
Objective: To assess the compound's therapeutic potential in a disease-relevant animal model.
-
Methodology: For a cognitive enhancement indication, a model such as the novel object recognition (NOR) test in mice could be used.
-
Step 1: Animals are treated with the test compound or vehicle.
-
Step 2: During the familiarization phase, mice are exposed to two identical objects.
-
Step 3: After a retention interval, one of the objects is replaced with a novel object.
-
Step 4: The time spent exploring the novel versus the familiar object is recorded.
-
-
Expected Outcome: A cognitive-enhancing compound would increase the time spent exploring the novel object.
Part 3: Visualization of Key Concepts
Caption: PDE2 signaling pathway and point of inhibition.
Caption: Phased experimental workflow for inhibitor evaluation.
References
-
Rinschen, M. M., et al. (2018). Phosphodiesterase 2A is a major regulator of cGMP signaling in the collecting duct. Journal of the American Society of Nephrology, 29(4), 1167-1178. [Link]
-
Grist, J., et al. (2017). The role of phosphodiesterase 2 (PDE2) in the CNS. Current Pharmaceutical Design, 23(23), 3366-3374. [Link]
-
Motosugi, S., et al. (2019). Urolithin A, a metabolite of ellagic acid, inhibits the proliferation of human colon cancer cells by inducing G1/G0 arrest and apoptosis. Journal of Functional Foods, 54, 24-32. [Link]
-
Savran, D., et al. (2021). Neuroprotective effects of urolithin A on cognitive functions in a Alzheimer’s disease mouse model. Journal of Ethnopharmacology, 279, 114389. [Link]
-
Ito, H., et al. (2014). Urolithins, intestinal microbial metabolites of ellagitannins, inhibit pro-inflammatory enzyme inductions in macrophages. BioFactors, 40(1), 54-62. [Link]
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one CAS number and supplier availability
For professionals in drug discovery and development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among these, the 6H-benzo[c]chromen-6-one core has emerged as a "privileged scaffold," a framework that can interact with a diverse range of biological targets. This guide provides a comprehensive technical overview of a specific derivative, 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one, including its chemical identity, synthesis, potential therapeutic applications, and commercial availability.
Compound Identification and Properties
Chemical Identity:
The specific compound of interest is 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one. A hydrated form of this molecule is commercially available.
| Identifier | Value |
| IUPAC Name | 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one |
| CAS Number | 1172851-75-0 (for the hydrate)[1] |
| Molecular Formula | C₁₇H₁₆O₃ (anhydrous) |
| Molecular Weight | 268.31 g/mol (anhydrous) |
Synthesis of 6H-benzo[c]chromen-6-one Derivatives
The synthesis of 6H-benzo[c]chromen-6-one derivatives often involves the construction of the core lactone structure followed by functionalization. A general and effective method for creating alkoxylated derivatives, such as the propoxy variant, starts from readily available precursors.[2] The synthesis generally proceeds via the reaction of a 2-bromobenzoic acid with a substituted resorcinol, followed by alkylation of the resulting hydroxylated 6H-benzo[c]chromen-6-one.[2]
A plausible synthetic route for 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one is outlined below. This multi-step process leverages established organic chemistry reactions to build the target molecule.
Figure 1: A potential synthetic workflow for the preparation of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one.
Potential Mechanism of Action and Therapeutic Applications
Derivatives of 6H-benzo[c]chromen-6-one have shown significant activity across various biological targets, suggesting a broad therapeutic potential. Two notable areas of investigation are their roles as phosphodiesterase II (PDE2) inhibitors and as selective estrogen receptor β (ERβ) agonists.
Phosphodiesterase II (PDE2) Inhibition
Recent studies have highlighted alkoxylated 6H-benzo[c]chromen-6-one derivatives as potential inhibitors of phosphodiesterase II (PDE2).[2][3] PDE2 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE2, these compounds can elevate intracellular levels of cAMP and cGMP, leading to downstream cellular effects. This mechanism is of particular interest for the development of treatments for neurodegenerative diseases.[2]
Figure 2: Proposed mechanism of action via PDE2 inhibition.
Selective Estrogen Receptor β (ERβ) Agonism
Certain derivatives of 6H-benzo[c]chromen-6-one have been identified as potent and selective agonists of the estrogen receptor β (ERβ).[4][5] ERβ is one of two subtypes of estrogen receptors and is implicated in the regulation of a wide array of physiological processes. Selective ERβ agonists are being investigated for their potential in treating conditions such as inflammation, certain cancers, and neurodegenerative disorders, with the aim of minimizing the side effects associated with non-selective estrogen receptor modulation. The core 6H-benzo[c]chromen-6-one structure appears to be crucial for this selective binding and activation.[4][5]
Supplier Availability
The commercial availability of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one is currently limited, with the hydrate form being the primary available product.
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | 4-METHYL-3-PROPOXY-6H-BENZO(C)CHROMEN-6-ONE HYDRATE[1] | 1172851-75-0 | Offered as part of their AldrichCPR collection of rare and unique chemicals. |
It is important for researchers to note that while the specific target molecule has limited direct suppliers, structurally similar compounds and derivatives of the 6H-benzo[c]chromen-6-one core are available from various chemical suppliers, which can be utilized for comparative studies or as starting materials for further synthesis.
Conclusion
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one represents a promising molecule within the broader class of 6H-benzo[c]chromen-6-one derivatives. Its potential as a PDE2 inhibitor or a selective ERβ agonist warrants further investigation for the development of novel therapeutics. While its direct commercial availability is limited, the established synthetic routes for this class of compounds provide a clear path for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing molecular scaffold.
References
-
Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences, 22(11), 5680. [Link]
-
Sun, W., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & Medicinal Chemistry Letters, 16(6), 1468-1472. [Link]
-
Manipal Academy of Higher Education. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists. [Link]
-
PubMed. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]
Sources
- 1. 4-METHYL-3-PROPOXY-6H-BENZO(C)CHROMEN-6-ONE HYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
Privileged Scaffolds in Therapeutics: The Pharmacology and Synthesis of Alkyl-Substituted 6H-Benzo[c]chromen-6-ones
Executive Summary: From Gut Metabolites to Targeted Therapeutics
The 6H-benzo[c]chromen-6-one scaffold, naturally occurring as the core structure of urolithins (metabolites produced by human gut microbiota from dietary ellagitannins), has emerged as a highly privileged pharmacophore in modern drug discovery[1]. While natural urolithins exhibit baseline antioxidant and anti-inflammatory properties, their therapeutic utility is often limited by poor oral bioavailability and rapid clearance[2].
Recent advances in medicinal chemistry have demonstrated that targeted structural modifications—specifically alkylation and alkoxylation of the phenolic hydroxyls—dramatically alter the physicochemical properties (such as lipophilicity and ellipsoidal volume) of the scaffold[3]. These alkyl-substituted 6H-benzo[c]chromen-6-ones exhibit highly specific target engagement across a diverse range of pathologies, including neurodegenerative diseases (via Phosphodiesterase 2 inhibition), hormone-dependent cancers (via Estrogen Receptor
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols required to develop these potent therapeutic agents.
Target Engagement and Mechanistic Causality
The substitution pattern on the 6H-benzo[c]chromen-6-one core dictates its pharmacological trajectory. By manipulating the steric bulk and electronic distribution via alkyl and alkoxy groups, researchers can definitively shift the molecule's affinity between entirely different enzyme and receptor classes.
Phosphodiesterase 2 (PDE2) Inhibition in Neurodegeneration
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, playing a critical role in synaptic plasticity and memory consolidation. Inhibiting PDE2 raises intracellular cAMP/cGMP levels, offering a potent neuroprotective strategy for Alzheimer's and Parkinson's diseases[2].
Unmodified urolithins show poor PDE2 inhibition (IC₅₀ > 100 μM)[6]. However, the introduction of branched alkyl chains via etherification at the 3-position (e.g., 3-(sec-butoxy)-6H-benzo[c]chromen-6-one) forces the molecule into a highly favorable lipophilic conformation (optimized CLoP value) that perfectly occupies the hydrophobic allosteric pocket of PDE2[2][7]. This specific alkyl substitution prevents the rapid glucuronidation seen in natural urolithins, thereby extending the molecule's half-life in the central nervous system.
Mechanism of PDE2 inhibition by alkyl-substituted 6H-benzo[c]chromen-6-ones.
Selective Estrogen Receptor (ER ) Agonism
ER
A bis-hydroxyl substitution at positions 3 and 8 of the 6H-benzo[c]chromen-6-one scaffold acts as a rigid mimic of estradiol. This precise spatial arrangement is non-negotiable; it is the absolute prerequisite for activity in Homogeneous Time Resolved Fluorescence (HTRF) coactivator recruitment assays, yielding compounds with < 10 nM potency and >100-fold selectivity over ER
Cholinesterase and Tyrosinase Inhibition
Beyond PDE2 and ER
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the critical pharmacological data, illustrating how specific alkyl and alkoxy substitutions dictate target affinity and potency.
| Scaffold / Derivative | Substitution Pattern | Primary Target | Pharmacological Activity (IC₅₀ / Potency) | Reference |
| Urolithin B Core | 3-OH | Tyrosinase | Inactive (Requires 1,3-diOH) | [1] |
| Compound 1h | 1,3-diOH, 8-OMe | Tyrosinase | 94.86 ± 0.16% Inhibition | [1] |
| Compound 1f | 3-(sec-butoxy) | PDE2 | 3.67 ± 0.47 μM | [2] |
| Compound 2e | 8-methyl-3-(pentyloxy) | PDE2 | 33.95 μM | [6] |
| Bis-OH Analog | 3,8-diOH | ER | < 10 nM (>100-fold selectivity over ER | [4] |
Self-Validating Synthetic Methodologies
To achieve the precise alkylation required for therapeutic efficacy, the synthesis is divided into two phases: the construction of the core lactone via a modified Hurtley reaction, followed by selective Williamson etherification.
Workflow Overview
Two-phase synthetic workflow for alkyl-substituted 6H-benzo[c]chromen-6-ones.
Protocol 1: Modified Hurtley Reaction for the Core Scaffold
The classical Hurtley reaction often suffers from low yields and challenging purifications due to copper residues[10]. This optimized protocol leverages the reversible nature of the lactone ring under alkaline conditions to create a self-purifying system.
Causality & Logic: Under strongly basic conditions (NaOH), the lactone ring of the newly formed 6H-benzo[c]chromen-6-one opens to form a highly water-soluble sodium salt. This allows unreacted organic impurities and insoluble copper catalysts to be filtered out. Upon acidification, the ring spontaneously recyclizes and precipitates out of solution in high purity[10].
Step-by-Step Procedure:
-
Initiation: In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq) and resorcinol (1.2 eq) in an aqueous solution of NaOH (4.0 eq). Validation Check: The solution should be clear, indicating complete deprotonation of the phenols.
-
Catalysis: Add CuSO₄ (0.1 eq) to the basic mixture. Heat the reaction to 50 °C under continuous stirring for 4 hours[11].
-
Alkaline Filtration (In-Process Control): Cool the mixture to room temperature. Add 4 M NaOH (8 V/W) and water (20 V/W). The target compound remains dissolved as an open-ring sodium salt. Filter the suspension through Celite to remove the precipitated copper residues[10].
-
Cyclization and Precipitation: To the clear filtrate, slowly add 12 M HCl dropwise while stirring vigorously until the pH reaches 2-3. Validation Check: A dense, pale-yellow precipitate will immediately form as the lactone ring closes and the neutral 6H-benzo[c]chromen-6-one becomes insoluble.
-
Isolation: Filter the precipitate, wash extensively with cold distilled water to remove residual salts, and dry under vacuum. Expected purity > 95% (HPLC).
Protocol 2: Selective Williamson Etherification (Alkylation)
To synthesize the highly potent PDE2 inhibitors (e.g., 3-(sec-butoxy)-6H-benzo[c]chromen-6-one), the phenolic hydroxyl must be etherified without hydrolyzing the sensitive lactone core.
Causality & Logic: Potassium carbonate (K₂CO₃) is selected as the base instead of NaOH. K₂CO₃ provides sufficient basicity to deprotonate the phenolic hydroxyl (pKa ~9.5) to form a reactive phenoxide nucleophile, but it is not nucleophilic enough to attack and open the lactone carbonyl[11]. DMF is used as an aprotic polar solvent to strip the solvation shell from the phenoxide, maximizing its reactivity toward the alkyl halide.
Step-by-Step Procedure:
-
Deprotonation: Dissolve the 3-hydroxy-6H-benzo[c]chromen-6-one intermediate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. Validation Check: The solution will transition from pale yellow to deep orange/red, visually confirming the formation of the phenoxide ion.
-
Alkylation: Add the desired alkyl halide (e.g., 2-bromobutane for sec-butoxy substitution) (1.5 eq) dropwise to the mixture.
-
Heating: Elevate the temperature to 80 °C and stir for 4–12 hours[11]. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).
-
Quenching and Extraction: Cool the reaction to room temperature and pour it into crushed ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to yield the pure alkyl-substituted 6H-benzo[c]chromen-6-one.
References
-
6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists Bioorganic and Medicinal Chemistry Letters (2006)[Link]
-
Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety National Institutes of Health (NIH) / PMC[Link]
-
Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors PubMed (2014)[Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors MDPI / PMC (2021)[Link]
-
Efficient and Scalable Synthesis of a Novel Selective PI3Kα Inhibitor XJTU-L453 ACS Publications (2026)[Link]
-
Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors National Institutes of Health (NIH) / PMC[Link]
-
Descriptor analysis of estrogen receptor β-selective ligands using 2-phenylquinoline, tetrahydrofluorenone and 3-hydroxy 6H-benzo[c]chromen-6-one scaffolds Taylor & Francis Online (2011)[Link]
Sources
- 1. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Art of Carbon-Carbon Bond Formation: A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling for Benzocoumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzocoumarin scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of functionalized benzocoumarins, offering a reliable method for constructing carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides an in-depth exploration of the critical parameters and practical considerations for successfully employing this reaction in the synthesis of diverse benzocoumarin derivatives.
The Strategic Heart of the Reaction: Understanding the "Why" Behind the "How"
The elegance of the Suzuki-Miyaura reaction lies in its catalytic cycle, a finely tuned interplay of palladium, ligands, bases, and reactants. A deep understanding of this mechanism is paramount for troubleshooting and optimizing the synthesis of your target benzocoumarin. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The Catalytic Cycle: A Symphony of Chemical Events
The reaction is initiated by the oxidative addition of an organohalide (in our case, a halobenzocoumarin) to a palladium(0) complex. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[2] The choice of a suitable palladium precatalyst and an electron-rich, bulky ligand can facilitate this step, especially for less reactive aryl chlorides.
Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron species (an arylboronic acid or its ester) is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[3] The choice of base can significantly influence the reaction rate and yield.
Finally, reductive elimination from the palladium(II) complex forms the new carbon-carbon bond, yielding the desired arylbenzocoumarin and regenerating the palladium(0) catalyst to continue the cycle.
Visualizing the Core Mechanism
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\n(Ln)", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X (Halobenzocoumarin)"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="Ar'-B(OR)2\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst Regeneration", style=dashed]; } .dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Your Benzocoumarin Synthesis: A Component-by-Component Analysis
The success of a Suzuki-Miyaura coupling for benzocoumarin synthesis hinges on the judicious selection of each reaction component. The following sections provide a detailed analysis of these components and their impact on the reaction outcome.
The Palladium Catalyst and Ligand: The Power Couple
The choice of the palladium source and its accompanying ligand is arguably the most critical decision in setting up a successful Suzuki-Miyaura reaction. While numerous catalyst systems have been developed, a few stand out for their broad applicability in benzocoumarin synthesis.
| Catalyst/Precatalyst | Ligand | Typical Substrates & Conditions | Key Advantages |
| Pd(OAc)₂ | PPh₃, PCy₃, XPhos | Versatile for various halobenzocoumarins. Often used with phosphine ligands for enhanced activity. | Cost-effective, readily available, and effective for a wide range of couplings.[4] |
| Pd(PPh₃)₄ | (Implicit) | A reliable choice for many standard couplings, particularly with bromo- and iodobenzocoumarins. | Air-stable and easy to handle, serving as both a Pd(0) source and ligand. |
| PdCl₂(dppf) | dppf | Effective for challenging couplings, including those with sterically hindered substrates. | The dppf ligand provides good stability and promotes high catalytic activity. |
| Pd/C | None | Heterogeneous catalyst useful for greener reaction conditions and simplified product purification. | Easily recoverable and reusable, often allowing for reactions in aqueous media. |
The ligand plays a crucial role in stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) and XPhos, are often employed to facilitate the oxidative addition of less reactive aryl chlorides.[5]
The Base: The Unsung Hero
The base is essential for the activation of the boronic acid in the transmetalation step. The choice of base can dramatically affect the reaction yield and rate, and is often dependent on the specific substrates and solvent system.
| Base | Typical Solvents | Characteristics & Applications |
| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Toluene, Dioxane, DMF, Water | Most commonly used bases. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.[4] |
| Phosphates (K₃PO₄) | Toluene, Dioxane | A strong base that is particularly effective for couplings involving sterically hindered substrates or less reactive aryl chlorides. |
| Hydroxides (NaOH, KOH) | Water, THF | Strong bases that can be effective but may not be compatible with base-sensitive functional groups on the benzocoumarin core. |
| Fluorides (KF, CsF) | THF, Toluene | Can be advantageous when dealing with substrates that are sensitive to stronger bases. |
A screening of different bases is often a worthwhile endeavor when optimizing a new Suzuki-Miyaura coupling for benzocoumarin synthesis.
The Solvent: Creating the Right Environment
The solvent must be capable of dissolving the reactants and the catalyst system while being relatively inert to the reaction conditions. The choice of solvent can also influence the reaction rate and selectivity.
| Solvent | Key Features & Typical Use Cases |
| Toluene | A common non-polar solvent, often used with a co-solvent like water to facilitate the dissolution of the base. |
| 1,4-Dioxane | A polar aprotic solvent that is widely used and effective for a broad range of Suzuki couplings. Often used with water. |
| Tetrahydrofuran (THF) | Another popular polar aprotic solvent, particularly useful for reactions conducted at moderate temperatures. |
| N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent that can be beneficial for less reactive substrates, though it can be more challenging to remove during workup.[4] |
| Water | As a co-solvent or even the primary solvent, it promotes a "green chemistry" approach and can accelerate the reaction rate in some cases.[6] |
Recent advancements have also explored the use of "greener" solvents and even solvent-free conditions, further enhancing the sustainability of this powerful reaction.[7]
Field-Proven Protocols for Benzocoumarin Synthesis
The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions used to synthesize various substituted benzocoumarins. These should serve as a robust starting point for your own synthetic endeavors.
Protocol 1: Synthesis of 3-Aryl-4-methylcoumarins
This protocol is adapted from a procedure for the synthesis of fluorescent coumarin derivatives.[5]
Materials:
-
7-Alkoxy-3-bromo-4-methylcoumarin (1.0 mmol)
-
Arylboronic acid MIDA ester (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Tetrahydrofuran (THF, 8 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask, add the 7-alkoxy-3-bromo-4-methylcoumarin, arylboronic acid MIDA ester, palladium(II) acetate, XPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the THF and water to the flask via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-alkoxy-4-methylcoumarin.
Protocol 2: Synthesis of 4-Arylcoumarins from 4-Chlorocoumarins
This protocol provides a general method for the synthesis of 4-arylcoumarins, which are precursors to neoflavones.
Materials:
-
4-Chlorocoumarin (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve the 4-chlorocoumarin and arylboronic acid in toluene and ethanol.
-
Add an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the 4-arylcoumarin.
Protocol 3: Green Synthesis of 7-Aryl-4-methylcoumarins in Water
This protocol highlights a more environmentally friendly approach using water as the solvent.[6]
Materials:
-
4-Methyl-7-coumarinyl fluorosulfate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Water (2 mL)
Procedure:
-
Combine the 4-methyl-7-coumarinyl fluorosulfate, arylboronic acid, bis(triphenylphosphine)palladium(II) dichloride, and sodium carbonate in a reaction vial.
-
Add water to the vial.
-
Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the aqueous solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the reaction mixture with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Experimental Workflow Visualization
// Nodes Start [label="Start: Assemble Reactants", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert_Atmosphere [label="Establish Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)"]; Solvent_Addition [label="Add Degassed Solvents"]; Heating [label="Heat to Reaction Temperature"]; Monitoring [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup\n(Extraction & Washing)"]; Drying [label="Dry Organic Layer"]; Purification [label="Purify Crude Product\n(Column Chromatography/Crystallization)"]; Analysis [label="Characterize Final Product\n(NMR, MS, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inert_Atmosphere; Inert_Atmosphere -> Solvent_Addition; Solvent_Addition -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Drying; Drying -> Purification; Purification -> Analysis; } .dot
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Concluding Remarks for the Modern Chemist
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of benzocoumarins, offering a path to a vast array of derivatives for drug discovery and materials science. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can rationally design and optimize their synthetic strategies. The protocols provided herein serve as a foundation upon which to build, and the principles discussed will empower you to troubleshoot and innovate in your pursuit of novel benzocoumarin structures. As the field continues to evolve, embracing greener and more efficient methodologies will be key to sustainable chemical synthesis.
References
-
Recent advances in the design and synthesis of coumarins and their derivatives via Suzuki–Miyaura reaction (2002–2024). (2025). ResearchGate. [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). Taylor & Francis Online. [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). ORCA - Cardiff University. [Link]
-
Synthesis of arylated coumarins by Suzuki-Miyaura cross-coupling. Reactions and anti-HIV activity. (2016). PubMed. [Link]
- So, C. M., & Fu, G. C. (n.d.).
-
An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. (n.d.). University of Nottingham - UK. [Link]
-
Suzuki-Miyaura. (2013). Green Chemistry International. [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. (2025). ICONIC Publication. [Link]
- Yadav D Bodke, M. M. V. Ramana, Shaikh M. Farooque, & K. M. Hosamani. (2017). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 9(21), 29-34.
-
"Greening Up" the Suzuki Reaction. (2023). GEMs. [Link]
-
Wu, J., & Liao, Y. (2007). General and Efficient Route for the Synthesis of 3,4-Disubstituted Coumarins via Pd-Catalyzed Site-Selective Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(19), 7412–7415. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). PMC. [Link]
-
Cravotto, G., Orio, L., & Calcio Gaudino, E. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 542. [Link]
-
Sedghi, R., & Varma, R. S. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 22(14), 4494-4531. [Link]
-
Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. (2018). PMC. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2025). MDPI. [Link]
-
Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. (2011). ResearchGate. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. (2014). Beilstein Journals. [Link]
-
One-pot sequential Suzuki–Miyaura couplings of... (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2014). ResearchGate. [Link]
-
Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. (2015). Organic & Biomolecular Chemistry, 13(31), 8493-8501. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
preparing 3-propoxy-6H-benzo[c]chromen-6-one via alkylation of phenolic intermediates
Application Note: Synthesis of 3-Propoxy-6H-benzo[c]chromen-6-one via Phenolic Alkylation
Introduction and Rationale
The 6H-benzo[c]chromen-6-one scaffold, commonly recognized as the core of urolithins (e.g., Urolithin B), represents a privileged structure in medicinal chemistry[1]. Recent drug development efforts have identified alkoxylated derivatives of this core as potent inhibitors of Phosphodiesterase II (PDE2), presenting novel therapeutic avenues for neurodegenerative diseases[2],[3].
The transformation of 3-hydroxy-6H-benzo[c]chromen-6-one into its 3-propoxy analog is a critical structure-activity relationship (SAR) optimization step[2]. The introduction of the propyl chain significantly modulates the compound's lipophilicity (calculated LogP), enhancing blood-brain barrier (BBB) permeability and optimizing hydrophobic interactions within the PDE2 binding pocket[3]. This application note details a robust, high-yielding protocol for this specific O-alkylation.
Mechanistic Principles of the Alkylation
The synthesis relies on a classic Williamson ether synthesis framework, specifically an SN2 (Substitution Nucleophilic Bimolecular) alkylation of a phenolic intermediate[4]. To ensure high yields and prevent side reactions, the reagents must be selected with strict mechanistic causality:
-
Base Selection (K₂CO₃): Anhydrous potassium carbonate is the optimal base[4]. Its basicity is sufficient to quantitatively deprotonate the 3-hydroxyl group of the urolithin core to form a reactive phenoxide anion. Crucially, K₂CO₃ is mild enough to prevent the hydrolysis of the internal lactone ring (the chromen-6-one moiety), which is highly susceptible to ring-opening under strongly alkaline conditions (e.g., if NaOH or KOH were used).
-
Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent[4]. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 attack on the alkyl halide.
-
Alkylating Agent (1-Bromopropane): A primary alkyl halide is chosen to minimize steric hindrance during the SN2 transition state, ensuring a clean reaction without competing E2 elimination pathways[2].
Experimental Methodology
Self-Validating Note: This protocol incorporates in-process TLC monitoring to prevent over-heating degradation and utilizes a precipitation-driven workup that leverages the differential aqueous solubility of the polar starting materials versus the highly lipophilic product[4].
Materials Required:
-
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) (1.0 eq)
-
1-Bromopropane (1.2 - 1.5 eq)[2]
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.3 - 1.5 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)[4]
-
Ice water[4]
Step-by-Step Protocol:
-
Preparation of the Phenoxide: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxy-6H-benzo[c]chromen-6-one (e.g., 2.0 g, 8.85 mmol) in anhydrous DMF (100 mL). Add anhydrous K₂CO₃ (1.6 g, 11.5 mmol). Stir the suspension at room temperature for 15-30 minutes to ensure complete deprotonation and formation of the phenoxide intermediate.
-
Alkylation: Add 1-bromopropane (11.5 mmol) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80–120 °C using an oil bath[4],[3]. Stir continuously under an inert atmosphere (N₂ or Ar) for 3 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Petroleum Ether:Ethyl Acetate = 3:1). The reaction is deemed complete when the lower-Rf phenolic starting material is fully consumed.
-
Quenching and Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Pour the mixture slowly into vigorously stirred ice water (approx. 300-400 mL)[4]. The sudden increase in solvent polarity causes the hydrophobic 3-propoxy-6H-benzo[c]chromen-6-one to rapidly precipitate as a solid.
-
Isolation: Filter the suspension under vacuum. Wash the filter cake extensively with cold distilled water to remove residual DMF and inorganic salts (KBr, unreacted K₂CO₃) until the filtrate is clear and neutral[4].
-
Purification: Dry the crude solid under vacuum. Purify via silica gel column chromatography (Eluent: Petroleum Ether:Ethyl Acetate = 30:1 to 10:1) to afford the pure product[4].
Workflow Visualization
Figure 1: Experimental workflow for the SN2 alkylation and purification of 3-propoxy-6H-benzo[c]chromen-6-one.
Analytical Characterization Data
The following table summarizes the expected quantitative and analytical data for the isolated 3-propoxy-6H-benzo[c]chromen-6-one, confirming structural integrity and purity suitable for downstream biological assays[2].
| Parameter | Value / Description |
| Appearance | White solid |
| Yield | ~83% |
| Melting Point | 67.6–69.2 °C |
| Chromatographic Purity | >98.9% (HPLC) |
| ¹H NMR (300 MHz, DMSO-d₆) | δ = 8.28 (t, J=6.0 Hz, 1H), 8.23–8.17 (m, 2H), 7.92–7.86 (m, 1H), 7.61–7.55 (m, 1H), 6.99–6.93 (m, 2H), 4.04–3.99 (m, 2H), 1.83–1.71 (m, 2H), 1.01 (t, J=6.0 Hz, 3H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ = 161.07, 160.95, 152.50, 135.74, 135.21, 130.11, 128.46, 125.12, 122.35, 119.64, 113.06, 110.95, 102.29, 70.00, 22.35, 10.80 |
| HRMS (ESI) | m/z calcd for C₁₆H₁₅O₃⁺ [M + H]⁺: 255.0943; found: 255.0940 |
References
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. 2
-
Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. PMC/NIH. 4
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. ResearchGate. 3
-
Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins? MDPI. 1
Sources
Application Notes and Protocols for Fluorescence Spectroscopy of Benzocoumarin Derivatives
Introduction: The Rise of Benzocoumarins as Superior Fluorophores
In the landscape of fluorescent molecules, coumarins have long been a staple for their utility in biological imaging and sensing. However, the demand for probes with longer excitation and emission wavelengths to minimize background autofluorescence and improve tissue penetration has driven the exploration of new molecular scaffolds.[1] Enter the benzocoumarins, a class of π-extended coumarins featuring a benzene ring fused to the core coumarin structure.[2][3] This extension of the π-conjugated system endows them with superior photophysical properties, including absorption and emission profiles shifted towards the red end of the spectrum, high fluorescence quantum yields, and excellent photostability.[1][4]
Benzocoumarins can be categorized into four main isomers—benzo[c], benzo[f], benzo[g], and benzo[h]—based on the position of the fused aromatic ring.[1] This structural diversity, combined with the ability to strategically install electron-donating and electron-withdrawing groups, allows for fine-tuning of their spectral properties through intramolecular charge transfer (ICT) mechanisms.[1][5] These characteristics make benzocoumarin derivatives highly versatile tools for researchers, scientists, and drug development professionals, with applications ranging from high-throughput screening and bioimaging to their use as potential therapeutic agents themselves.[6][7][8]
This guide provides a detailed overview of the fundamental properties of benzocoumarin derivatives and presents robust protocols for their characterization and application using fluorescence spectroscopy.
Fundamental Photophysical Properties of Benzocoumarin Derivatives
The utility of a fluorophore is defined by its photophysical properties. For benzocoumarins, their extended aromatic system is the source of their advantageous characteristics.
-
Excitation and Emission: Upon absorbing a photon of light, a benzocoumarin molecule transitions from its electronic ground state (S₀) to an excited state (S₁). It then rapidly relaxes to the lowest vibrational level of S₁ before returning to the ground state, emitting the energy difference as a photon of light (fluorescence).[9] Due to energy loss during relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon.[9][10]
-
Stokes Shift: The difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum is known as the Stokes shift.[9] Benzocoumarins, particularly those with strong donor-acceptor character, can exhibit large Stokes shifts, which is highly desirable as it simplifies the separation of the emission signal from scattered excitation light.[11]
-
Environmental Sensitivity (Solvatochromism): The emission properties of many benzocoumarin derivatives are highly sensitive to their local environment.[12] Their dipolar nature means that in polar solvents, the excited state is stabilized more than the ground state, leading to a red shift in the emission spectrum—a phenomenon known as positive solvatochromism.[13] This property can be exploited to probe the polarity of protein binding sites or cellular microenvironments.[14]
Table 1: Representative Photophysical Properties of Benzocoumarin Derivatives
| Derivative Type | Substitution Pattern | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent | Source(s) |
| Benzo[g]coumarin | 8-NEt₂, 3-CN | 474 nm | 533 nm | 0.85 | Dioxane | [1] |
| Benzo[f]coumarin | 9-NMe₂, 3-CO₂Et | 430 nm | 506 nm | 0.82 | Dioxane | [15] |
| Benzo[h]coumarin | 7-Hydrazinyl | ~355 nm | ~430 nm | - | PBS | [11] |
| Methyl benzocoumarin | 3-carboxylate | - | - | 0.98 | MeOH | [16] |
Note: Values are approximate and can vary significantly based on specific substitutions and solvent conditions.
Core Experimental Protocols
The following protocols provide step-by-step methodologies for the fundamental characterization and application of benzocoumarin derivatives.
Protocol 2.1: Determination of Excitation and Emission Spectra
This is the first essential step in characterizing any fluorophore. The goal is to identify the optimal wavelengths for excitation and for measuring the emission.[17]
To determine the emission spectrum, we excite the molecule at its absorption maximum to ensure the most efficient fluorescence process. Conversely, to find the best excitation wavelength, we monitor the emission at its peak while scanning through a range of excitation wavelengths.[9][10][18]
-
Sample Preparation:
-
Prepare a stock solution of the benzocoumarin derivative in a high-purity solvent (e.g., DMSO, spectroscopic grade).
-
Dilute the stock solution in the desired assay buffer or solvent to a final concentration (typically 1-10 µM) that yields an absorbance value below 0.1 at the presumed absorption maximum to prevent inner filter effects.[19]
-
Prepare a "buffer blank" containing only the solvent or buffer.
-
-
Instrument Setup (Spectrofluorometer):
-
Turn on the instrument and allow the lamp to warm up as per the manufacturer's instructions.
-
Set appropriate slit widths for excitation and emission monochromators (e.g., 5 nm) to balance spectral resolution and signal intensity.
-
-
Measuring the Emission Spectrum:
-
Place the buffer blank cuvette in the sample holder and record a scan across the expected emission range to check for background fluorescence.
-
Replace with the sample cuvette.
-
Set the excitation wavelength to the fluorophore's known or estimated absorption maximum (λ_abs). If unknown, use a preliminary absorbance spectrum to determine this value.
-
Scan the emission monochromator across a wavelength range starting ~20 nm above the excitation wavelength to ~200-300 nm higher.
-
The wavelength at the peak intensity is the emission maximum (λ_em).
-
-
Measuring the Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λ_em).
-
Scan the excitation monochromator across a range from ~100 nm below λ_em down to the UV region (e.g., 250 nm).
-
The wavelength at the peak intensity is the excitation maximum (λ_ex). This should closely correspond to the absorption maximum.
-
Caption: Workflow for determining optimal excitation and emission wavelengths.
Protocol 2.2: Measurement of Relative Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[20] The comparative method is the most common approach, relating the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[21][22]
By using solutions of a standard and a test sample with identical absorbance at the same excitation wavelength, we ensure that both solutions absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[21] A more robust approach involves plotting integrated fluorescence vs. absorbance for a series of dilute solutions to derive a gradient, which minimizes errors from a single measurement.[23]
-
Select an Appropriate Standard:
-
Choose a quantum yield standard that absorbs and emits in a similar spectral region to your benzocoumarin derivative. Common standards include Quinine Sulfate (in 0.1 M H₂SO₄), Coumarin 153 (in ethanol), or Rhodamine 6G (in ethanol).[16][22][24]
-
The standard and sample should be measured in the same solvent if possible. If not, a correction for the refractive index of the solvents is required.
-
-
Prepare a Series of Dilutions:
-
For both the test compound and the standard, prepare a series of at least five dilutions in the chosen solvent.
-
The concentrations should be adjusted to give absorbance values at the chosen excitation wavelength between ~0.01 and 0.1. This is critical to avoid inner filter effects. [22]
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution (test and standard) at the chosen excitation wavelength (λ_ex). Use the same λ_ex for both the sample and the standard.
-
-
Measure Fluorescence Emission Spectra:
-
Using a spectrofluorometer, record the emission spectrum for each solution (test and standard) using the same λ_ex and instrument settings (e.g., slit widths).
-
Ensure the entire emission band is recorded.
-
-
Data Processing and Calculation:
-
For each spectrum, subtract the corresponding solvent blank spectrum.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope, denoted as Grad) of the straight line for both plots.
-
-
Calculate the Quantum Yield:
-
Use the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the test sample and the standard, respectively.[21]
-
-
Caption: Workflow for relative fluorescence quantum yield determination.
Protocol 2.3: Application in Fluorescence Quenching Assays
Benzocoumarins are excellent probes for studying molecular interactions via fluorescence quenching.[25] A common application is a competitive binding assay to screen for ligands that bind to a target protein.[25]
A benzocoumarin derivative is designed to bind to a target protein, often resulting in quenching of its fluorescence upon binding.[25] When a test compound (a potential ligand) is added, it can compete for the same binding site. If the test compound binds, it displaces the benzocoumarin probe, restoring its fluorescence. This "turn-on" signal is proportional to the binding affinity of the test compound.[25]
-
Reagent Preparation:
-
Buffer: Prepare an appropriate assay buffer (e.g., PBS) and ensure its pH and components do not interfere with the assay.
-
Target Protein: Prepare a stock solution of the purified target protein at a known concentration.
-
Benzocoumarin Probe: Prepare a stock solution of the benzocoumarin probe in DMSO. The final concentration in the assay should be optimized (often in the low micromolar or nanomolar range).
-
Test Compounds: Prepare stock solutions of test compounds/ligands in DMSO.
-
-
Assay Setup (in a microplate format):
-
Negative Control (0% Inhibition): Add assay buffer, benzocoumarin probe, and target protein. This represents the quenched state.
-
Positive Control (100% Inhibition/Max Signal): Add assay buffer and benzocoumarin probe only (no protein). This represents the unquenched, maximum fluorescence state.
-
Test Wells: Add assay buffer, target protein, benzocoumarin probe, and the test compound at various concentrations.
-
Ensure the final concentration of DMSO is consistent across all wells and is low enough (typically <1%) to not affect the protein or fluorescence.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding equilibrium to be reached (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader set to the optimal excitation and emission wavelengths for the benzocoumarin probe.
-
-
Data Analysis:
-
Subtract the reading from a buffer-only blank from all wells.
-
Normalize the data: % Fluorescence Recovery = [(F_test - F_neg) / (F_pos - F_neg)] * 100, where F is the fluorescence intensity.
-
Plot the % Fluorescence Recovery against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ or Kᵢ value.
-
Caption: Principle of a fluorescence indicator displacement assay.
Data Interpretation and Troubleshooting
-
Spectral Shifts: A red shift (bathochromic shift) in the emission maximum upon binding to a target often indicates the probe has moved into a more polar or protic environment. A blue shift (hypsochromic shift) suggests a more non-polar, hydrophobic environment.
-
Inner Filter Effect: If fluorescence intensity does not increase linearly with concentration even at low levels, you may be experiencing inner filter effects. This occurs when the sample absorbs too much of the excitation or emission light. The primary solution is to work with more dilute samples (Absorbance < 0.1).[19]
-
Photobleaching: A continuous decrease in signal during measurement indicates photobleaching.[26] To mitigate this, reduce the excitation light intensity, decrease exposure time, or use a more photostable derivative if available.
-
Aggregation: At high concentrations, some benzocoumarin derivatives can form aggregates, which often have different and weaker fluorescence than the monomers (Aggregation-Caused Quenching).[26] This is another reason to work at low concentrations and can be checked by performing concentration-dependent emission studies.
Conclusion
Benzocoumarin derivatives represent a powerful and versatile class of fluorophores. Their extended π-systems result in long-wavelength absorption and emission, while their sensitivity to the local environment makes them excellent probes for sensing and bio-molecular interaction studies. By following the robust protocols outlined in this guide for spectral characterization, quantum yield determination, and quenching assays, researchers can effectively harness the superior properties of these compounds to advance their work in chemical biology, diagnostics, and drug development.
References
-
Kim, T. G., et al. (2014). Synthesis of Benzocoumarins and Characterization of Their Photophysical Properties. Asian Journal of Organic Chemistry, 3(10), 1089-1096. [Link]
-
DSpace at KOASAS. (2014). Synthesis of Benzocoumarins and Characterization of Their Photophysical Properties. Wiley. [Link]
-
Ahn, H. C., et al. (2014). Synthesis of benzocoumarins and characterization of their photophysical properties. Asian Journal of Organic Chemistry, 3(10), 1089-1096. [Link]
-
Lee, H., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Molecules, 23(6), 1421. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Gomas, F. P., et al. (2015). Phenazine Fused Benzo Coumarins with Negative Solvatochromism and Positive Solvatochromic Emission--Synthesis, Photo Physical Properties, DFT and TDDFT Studies. Journal of Fluorescence, 25(5), 1185-1196. [Link]
-
ResearchGate. (n.d.). Chemical structure and basic photophysical properties of coumarin and benzo[g]coumarin derivatives. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis, and Fluorescence Properties of Coumarin and Benzocoumarin Derivatives Conjugated Pyrimidine Scaffolds for Biological Imaging Applications. Journal of Fluorescence, 25(6), 1635-1642. [Link]
-
Evident Scientific. (n.d.). Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection. [Link]
-
Waheed, S. A., & Mustafa, Y. F. (2022). Benzocoumarin as a potential scaffold: A review of its biomedical activities. AVFT-Archivos Venezolanos de Farmacologia y Terapeutica, 41(3), 164-175. [Link]
-
Waheed, S. A., & Mustafa, Y. F. (2022). A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis. Polycyclic Aromatic Compounds, 1-21. [Link]
-
Davidson, M. W. (2018). Fluorescence: Overview of Excitation and Emission Fundamentals. Florida State University. [Link]
-
Mukherjee, K., et al. (2017). Benzocoumarin Hydrazine: A Large Stokes Shift Fluorogenic Sensor for Detecting Carbonyls in Isolated Biomolecules and in Live Cells. ACS Sensors, 2(1), 115-123. [Link]
-
Al-Majedy, Y. K., et al. (2016). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. International Journal of Advanced Research, 4(5), 1735-1743. [Link]
-
Kumar, M. S., et al. (2022). Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studie. Chemical Papers, 77(2), 995-1011. [Link]
-
Bellini, R., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Molecules, 26(23), 7293. [Link]
-
Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(10), 1515-1528. [Link]
-
ResearchGate. (2022). Beyond coumarin: the rise of benzocoumarins in chemical and biomedical sciences. [Link]
-
Waheed, S. A., & Mustafa, Y. F. (2022). Benzocoumarin Backbone Is a Multifunctional and Affordable Scaffold with a Vast Scope of Biological Activities. Journal of Medicinal and Chemical Sciences, 5(6), 947-965. [Link]
-
ResearchGate. (2007). Quenching of the fluorescence of 3-carboxy-5,6-benzocoumarin by aromatic amines. [Link]
-
ResearchGate. (2022). Benzocoumarin as a potential scaffold: A review of its biomedical activities. [Link]
-
Afonso, C. A. M., et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Chemical Society Reviews, 52(4), 1339-1361. [Link]
-
ACS Omega. (2023). Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. [Link]
-
Al-Majedy, Y. K., et al. (2023). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Scientific Reports, 13(1), 2159. [Link]
-
ResearchGate. (2020). Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. [Link]
-
Wang, J., et al. (2010). Synthesis, crystal structures and fluorescence properties of 3-(2-pyridyl)coumarin derivatives. Dyes and Pigments, 86(1), 7-13. [Link]
-
Molecular Devices. (n.d.). Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer. [Link]
-
ISS, Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
-
ResearchGate. (n.d.). Solvatochromism and electronic structure of coumarin derivative. [Link]
-
RUN Repository. (2024). Synthesis of inverse push-pull coumarin dyes and their application as solvatochromic probes and labelling agents for bacteria. [Link]
-
University of Arizona. (n.d.). Tutorial on Fluorescence. [Link]
-
ResearchGate. (n.d.). Fluorescence spectra recorded for the benzocoumarin derivatives in 2-methyltetrahydro furan, and at room temperature. [Link]
-
Molecules. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. [Link]
-
Arrow@TU Dublin. (2019). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. [Link]
-
Société Chimique de France. (n.d.). Solvatochromic fluorescent dyes as universal tools for biological research. [Link]
Sources
- 1. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis [jmchemsci.com]
- 3. Benzocoumarin Backbone Is a Multifunctional and Affordable Scaffold with a Vast Scope of Biological Activities [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revistaavft.com [revistaavft.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection | Evident [evidentscientific.com]
- 10. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DSpace at KOASAS: Synthesis of Benzocoumarins and Characterization of Their Photophysical Properties [koasas.kaist.ac.kr]
- 13. Phenazine Fused Benzo Coumarins with Negative Solvatochromism and Positive Solvatochromic Emission--Synthesis, Photo Physical Properties, DFT and TDDFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 15. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 16. Synthesis, and Fluorescence Properties of Coumarin and Benzocoumarin Derivatives Conjugated Pyrimidine Scaffolds for Biological Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jascoinc.com [jascoinc.com]
- 18. faculty.washington.edu [faculty.washington.edu]
- 19. benchchem.com [benchchem.com]
- 20. jasco-global.com [jasco-global.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. iss.com [iss.com]
- 23. agilent.com [agilent.com]
- 24. rsc.org [rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
improving yield of intramolecular cyclization for benzocoumarin derivatives
Current Status: Operational Subject: Troubleshooting & Optimization of Intramolecular Cyclization for Benzo[f]/[h]coumarin Architectures Assigned Specialist: Senior Application Scientist
Introduction: The Challenge of the Fused Ring
Benzocoumarins (benzo-fused chromen-2-ones) differ significantly from simple coumarins due to the extended
This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic bottlenecks specific to constructing the tricyclic benzocoumarin scaffold.
Module 1: The Pechmann & Knoevenagel Protocols (Acid-Mediated)
Best for: Robust substrates, scale-up, and cost-efficiency.
The Core Problem: "The Tar Trap"
Classic Pechmann condensation using concentrated
Optimization Workflow
1. Catalyst Switching (The "Solid Acid" Advantage)
Replace liquid Brønsted acids with heterogeneous solid acids. This minimizes side reactions and simplifies workup (filtration vs. neutralization).
| Catalyst System | Condition Type | Typical Yield Imp.[1][2][3][4][5] | Mechanism Benefit |
| Neat/Solvent | Baseline (40-60%) | High charring; difficult workup. | |
| Amberlyst-15 | Toluene/Reflux | +15-20% | Surface catalysis prevents bulk oxidation. |
| Solvent-free | +25-30% | Lewis acid activation of carbonyl without protonating the ring. | |
| Microwave | +30-40% | Rapid localized heating overcomes activation barrier. |
2. The Microwave Protocol (Kinetic Bypass)
Benzocoumarin cyclization often has a high activation energy (
Protocol:
-
Mix: 10 mmol substituted naphthol + 10 mmol
-keto ester (e.g., ethyl acetoacetate). -
Catalyst: Add 10 mol%
adsorbed on neutral alumina ( ). -
Irradiate: Set Microwave Reactor to 110°C (constant temp mode), Power Max 300W.
-
Time: 4–8 minutes (monitor by TLC).
-
Workup: Cool, extract with EtOAc, filter catalyst.
Critical Note: If using 1-naphthol, expect Benzo[h]coumarin . If using 2-naphthol, expect Benzo[f]coumarin .[6] The 1-position of 2-naphthol is highly nucleophilic, making the Benzo[f] isomer kinetically favored.
Module 2: Palladium-Catalyzed Oxidative Cyclization
Best for: Sensitive substrates, constructing complex biaryl ethers, and C-H activation.
The Core Problem: Catalyst Death & Regioselectivity
Pd-catalyzed cyclization (via C-H activation) often stalls due to
Optimization Workflow
1. The Oxidant System
The re-oxidation of
-
Recommendation: Use
(2-3 equiv) or (catalytic) with air. -
Pro-Tip: Add Pivalic Acid (30 mol%) . It acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage step [1].
2. Solvent Effects (The TFA Switch)
For oxidative cyclization of biaryl ethers to benzocoumarins:
-
Avoid: Pure non-polar solvents (Toluene) if conversion is low.
-
Use: A mixture of TFA/DCM (1:1) or AcOH . The acidic medium stabilizes the cationic Pd-intermediates and prevents catalyst precipitation.
Visualizing the Pd-Cycle Failure Points:
Caption: The Pd(II) catalytic cycle. The "Danger Zone" is the Pd(0) stage; without sufficient oxidant (
Module 3: Troubleshooting FAQs (The "Help Desk")
Q1: "I see the product on TLC, but it disappears or decomposes during column chromatography."
Diagnosis: Acid Sensitivity or Lactone Hydrolysis.
-
The Science: Benzocoumarins are lactones. Silica gel is slightly acidic. If your mobile phase contains methanol/water and the silica is acidic, you may be hydrolyzing the ring back to the open-chain phenol-acid.
-
The Fix:
-
Pre-treat your silica gel column with 1% Triethylamine in Hexane.
-
Switch to Neutral Alumina stationary phase.
-
Avoid protic solvents (MeOH) in the eluent; use DCM/EtOAc mixtures.
-
Q2: "I am getting a lot of dimer/polymer instead of the cyclized product."
Diagnosis: Intermolecular competition.
-
The Science: Cyclization is unimolecular (Rate =
). Polymerization is bimolecular (Rate = ). High concentration favors polymerization. -
The Fix: Apply the High Dilution Principle .
-
Do not dump all reagents at once.
-
Dissolve the substrate in a large volume of solvent.
-
Slowly add the substrate to the catalyst solution using a syringe pump over 1–2 hours. This keeps the instantaneous concentration of the unreacted precursor low, statistically favoring the intramolecular reaction [2].
-
Q3: "My reaction works for 2-naphthol but fails completely for 1-naphthol."
Diagnosis: Steric hindrance (The "Peri" Effect).
-
The Science: Cyclizing onto the 2-position of 1-naphthol (to form benzo[h]coumarin) forces the carbonyl oxygen into the "bay region," creating steric clash with the proton at C-8.
-
The Fix:
-
Increase Temperature: You need more energy to overcome the steric strain. Switch from refluxing DCM (40°C) to refluxing Toluene (110°C) or Xylene (140°C).
-
Lewis Acid Boost: Switch to a "harder" Lewis acid like
or (Friedel-Crafts conditions) if the Pechmann route fails.
-
Troubleshooting Logic Tree
Use this flow to diagnose low yields in real-time.
Caption: Diagnostic workflow for isolating the root cause of yield loss.
References
-
Palladium-Catalyzed Oxidative Cyclization Optimization Source: Ferguson, J., et al. (2012).[7] "Synthesis of coumarins via Pd-catalyzed oxidative cyclocarbonylation of 2-vinylphenols." Organic Letters.
-
High Dilution Principle in Cyclization Source: Beilstein Journals. (2012). "Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions."
-
Microwave-Assisted Pechmann Condensation Source: MDPI. (2003). "Microwave Assisted Synthesis: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins."
-
Solid Acid Catalysts (SbCl3-Al2O3) Source: Der Pharma Chemica. "Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of coumarins via Pd-catalyzed oxidative cyclocarbonylation of 2-vinylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Challenges in 4-Methyl Substituted Biaryl Coupling
From the desk of the Senior Application Scientist
Welcome to our dedicated technical resource for researchers, chemists, and process development professionals. This guide addresses a persistent challenge in modern synthetic chemistry: the construction of sterically congested biaryl scaffolds, specifically those involving 4-methyl substituted aryl partners. The presence of substituents ortho to the coupling site creates significant steric repulsion, which can dramatically hinder the key steps of a catalytic cycle. This guide provides a structured, cause-and-effect approach to diagnosing issues and implementing robust solutions for these demanding transformations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling between a 2,4-dimethylaryl halide and a 2-substituted-phenylboronic acid is resulting in low to no yield. What are the primary mechanistic hurdles?
A1: This is a classic sterically demanding transformation where multiple factors are at play. The primary bottlenecks in the palladium-catalyzed cycle are typically:
-
Inefficient Oxidative Addition: The steric bulk from the ortho-methyl group on your aryl halide impedes the palladium catalyst's approach to the carbon-halogen bond. This initial, crucial step of the catalytic cycle slows down considerably. For this, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition.[1]
-
Slow Reductive Elimination: The final step, where the two aryl groups are joined and the biaryl product is released from the palladium center, is also severely affected. The ortho substituents on both coupling partners create significant steric repulsion, increasing the energy barrier for the formation of the new C-C bond.[2]
-
Catalyst Decomposition: Slower catalytic turnover increases the lifetime of the active catalyst in solution, making it more susceptible to deactivation pathways before the reaction reaches completion.
Q2: Beyond Suzuki-Miyaura, what other cross-coupling reactions should I consider for highly congested biaryls, and what are their trade-offs?
A2: While Suzuki coupling is a workhorse, its tolerance for steric hindrance can be limited. For particularly challenging substrates, consider these alternatives:
-
Negishi Coupling: This method couples an organozinc reagent with an organohalide. Organozinc reagents are often more reactive than their boronic acid counterparts, which can facilitate the transmetalation step. Recent advances have led to highly active catalyst systems capable of coupling extremely hindered substrates to afford tetra-ortho-substituted biaryls.[3][4] The main drawback is the moisture and air sensitivity of the organozinc reagents, although salt-stabilized and solid reagents have improved their ease of use.[3]
-
Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium) and offers very high reactivity. It is particularly effective for coupling electron-rich aryl chlorides, which can be challenging substrates for other methods.[5][6] The high reactivity of Grignard reagents, however, limits functional group tolerance, making them incompatible with acidic protons (e.g., alcohols, amines) and many carbonyl groups.[7]
-
Hiyama Coupling: This involves an organosilane and is activated by a fluoride source. It offers a milder alternative, but the activation step can sometimes be sluggish.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | High functional group tolerance; stable reagents. | Can be slow with hindered substrates; protodeboronation side reactions.[8] |
| Negishi | Organozinc | High reactivity; good for hindered systems.[3] | Moisture/air sensitive reagents; requires anhydrous conditions. |
| Kumada-Corriu | Organomagnesium | Very high reactivity; excellent for aryl chlorides.[5] | Poor functional group tolerance; highly basic. |
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is organized by common experimental observations.
Symptom: Low or No Conversion of Starting Material
If your primary issue is a lack of reactivity, the catalytic cycle is likely stalled at the beginning.
Logical Troubleshooting Flow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
1. Inefficient Oxidative Addition:
-
The "Why": The steric shield of ortho-substituents prevents the Pd(0) center from inserting into the aryl-halide bond. The electron-donating effect of a 4-methyl group can also slightly deactivate the aryl halide towards oxidative addition.
-
Solutions:
-
Ligand Choice is Critical: This is the most important parameter. Switch to bulky, electron-rich monophosphine ligands. These promote the formation of a highly reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[9]
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier.[1] However, be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions.
-
Change Halide: If possible, use the aryl iodide instead of the bromide or chloride. The C-I bond is weaker and more reactive towards oxidative addition than C-Br or C-Cl.
-
2. Slow Transmetalation (Primarily for Suzuki-Miyaura):
-
The "Why": The transfer of the aryl group from boron to palladium can be hindered. The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species.
-
Solutions:
-
Optimize the Base: Switch to a stronger, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate for hindered couplings.[8]
-
Solvent System: The addition of a small amount of water to solvents like dioxane or THF is often essential for activating the boronic acid and facilitating transmetalation.[13]
-
Consider Boronate Esters: Pinacol esters of boronic acids can sometimes exhibit different reactivity profiles and may be more stable to premature decomposition (protodeboronation).[8]
-
Symptom: Significant Homocoupling of the Boronic Acid
You observe the formation of a biaryl derived from two molecules of your boronic acid partner.
-
The "Why": This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[14] If the main cross-coupling pathway is slow due to steric hindrance, this side reaction becomes more competitive.
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before use.[15]
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂. If using a Pd(II) source, its reduction to the active Pd(0) state must be efficient.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the boronic acid. This can help ensure the boronic acid is consumed by the desired cross-coupling pathway.
-
Experimental Protocol: A Robust Starting Point for Hindered Suzuki-Miyaura Coupling
This protocol provides a generalized but robust starting point for coupling a sterically hindered aryl bromide with a hindered arylboronic acid. Note: This protocol is a guideline and must be optimized for your specific substrates.[11]
Materials:
-
Sterically hindered Aryl Bromide (1.0 equiv)
-
Sterically hindered Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.5 mol %)
-
Potassium Phosphate, anhydrous, finely ground (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 v/v), rigorously degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ (2 mol %) and SPhos (4.5 mol %).
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from 4 to 24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Catalytic Cycle Visualization
Caption: Key steps in the Suzuki-Miyaura cycle impacted by steric hindrance.
References
- Benchchem Technical Support. Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]
-
Dalton Transactions. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. [Link]
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Journal of Organic Chemistry. [Link]
-
Han, Y., & Organ, M. G. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 52(4), 1125-1128. [Link]
-
Mori, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(31), 10839-10845. [Link]
-
Wolf, C., & Xu, H. (2008). Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]
-
Denmark Group. The Negishi Cross-Coupling Reaction. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]
-
Kumar, A., et al. (2021). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. [Link]
-
Zhang, R. K., & Arnold, F. H. (2019). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. [Link]
-
Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Wang, Y., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]
-
Itami, K., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
- Benchchem Technical Support. Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
-
Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]
- Benchchem Technical Support. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Zhang, J., & Organ, M. G. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 168-171. [Link]
- Benchchem Technical Support.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
mass spectrometry fragmentation patterns of propoxy-substituted benzocoumarins
Topic: Mass Spectrometry Fragmentation Patterns of Propoxy-Substituted Benzocoumarins
Executive Summary & Strategic Importance
In the realm of drug development, benzocoumarins (benzo[c]chromen-6-ones and benzo[f]chromen-3-ones) represent a privileged scaffold due to their potent anticoagulant, anti-inflammatory, and anticancer properties.[1][2] The introduction of a propoxy substituent (
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behaviors of propoxy-substituted benzocoumarins. Unlike simple coumarins, these fused-ring systems exhibit enhanced stability, yet the propoxy side chain introduces a highly specific "fragility point" that dominates the mass spectrum.[1] Understanding these patterns is critical for distinguishing between positional isomers (e.g., 3-propoxy vs. 4-propoxy) and validating synthetic purity in pharmaceutical workflows.[1]
Mechanistic Fragmentation Analysis
The fragmentation of propoxy-benzocoumarins is governed by the competition between the stability of the aromatic core and the lability of the ether linkage.[1] The pathways differ significantly between Electron Ionization (EI) and Electrospray Ionization (ESI) .
A. Electrospray Ionization (ESI-MS/MS) – Positive Mode
In ESI(+), the molecule typically forms a stable protonated pseudomolecular ion
-
Primary Pathway: Propene Elimination (The Diagnostic Event) [2]
-
Mechanism: The protonated ether oxygen facilitates a McLafferty-type rearrangement (or 4-center elimination).[1][2] A hydrogen atom from the
-carbon of the propyl chain transfers to the ring oxygen, leading to the neutral loss of propene ( , 42 Da) .[1] -
Result: Conversion of the propoxy-benzocoumarin back to its protonated hydroxy-benzocoumarin precursor.[1][2]
-
Observation: This is often the base peak in MS/MS spectra.
-
-
Secondary Pathway: Pyran Ring Contraction [2]
B. Electron Ionization (EI) – 70 eV
In EI, the molecular ion
-
Radical Site Initiation: The ionization likely occurs at the ether oxygen or the aromatic system.[2]
-
Alkene Loss vs. Radical Loss:
-
Major: Loss of propene (
) via a six-membered transition state is energetically favored over the loss of a propyl radical ( ), as it produces a stable odd-electron ion (radical cation).[1][2] -
Minor:
-cleavage leading to the loss of an ethyl radical ( ) is generally suppressed in aryl-alkyl ethers compared to aliphatic ethers.[1][2]
-
-
Sequential CO Loss: The stable core (
) subsequently loses CO ( Da) and potentially a second CO or CHO radical, characteristic of the coumarin scaffold.[1][2]
Comparative Fragmentation Data
The following table synthesizes data for 3-propoxy-6H-benzo[c]chromen-6-one (
| Fragment Ion | m/z (ESI+) | m/z (EI) | Origin/Mechanism | Diagnostic Value |
| Parent | 255 | 254 | Intact Molecule | Confirms MW; Isotope pattern confirms formula.[1] |
| Base Fragment | 213 | 212 | Loss of Propene ( | Critical: Confirms presence of |
| Core Fragment 1 | 185 | 184 | Loss of Propene + CO ( | Confirms Coumarin/Lactone core structure.[1][2] |
| Core Fragment 2 | 157 | 156 | Loss of Propene + 2CO | Indicates Benzofuran rearrangement (typical of fused coumarins).[2] |
| Alkyl Radical | N/A | 211 | Loss of Propyl Radical ( | Minor pathway in EI; helps distinguish from isomeric ketones.[2] |
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation cascade for a generic propoxy-benzocoumarin, highlighting the bifurcation between ESI and EI mechanisms.
Caption: Divergent fragmentation pathways of propoxy-benzocoumarin under ESI (Blue) and EI (Red) ionization.
Experimental Protocol: Self-Validating Identification Workflow
To ensure high data integrity (E-E-A-T) when analyzing these compounds, use this "Isomer-Discriminatory" protocol. This workflow is designed to prevent false positives arising from isobaric impurities.
Step 1: Chromatographic Separation (Critical for Isomers)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes. Note: Isomers (e.g., 3-propoxy vs 4-propoxy) will often co-elute on short gradients; a shallow gradient (0.5% B/min) around the elution time is recommended.[1]
Step 2: MS/MS Acquisition Parameters
-
Source: ESI Positive Mode.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).[1]
-
Why? Low CE preserves the parent ion (255); High CE forces the diagnostic propene loss (213) and CO loss (185).[1]
-
-
Validation Check: If the ratio of
is constant across the chromatographic peak, the peak is pure.[1] If the ratio changes, you likely have co-eluting isomers.[1]
Step 3: Data Interpretation Logic
-
Check Parent: Is
ppm? (Yes Proceed). -
Check Neutral Loss: Is there a fragment at
? (Yes Confirms Propoxy).-
Differentiation: If the loss is 15 Da (Methyl) or 29 Da (Ethyl), it is not a propoxy derivative.[1]
-
-
Check Deep Frag: Is there a fragment at
(Loss of CO)? (Yes Confirms Coumarin Core).[1][2]
References
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Deriv
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
-
Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry.
Sources
A Comparative Guide to HPLC Purity Analysis of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) purity analysis of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one, a novel compound with potential therapeutic applications. In the absence of a specific compendial method for this entity, this document outlines a robust, scientifically-grounded approach to method development and validation, drawing from established principles of chromatographic science and regulatory expectations. Furthermore, it presents a comparative analysis of alternative analytical techniques, offering researchers and drug development professionals the insights needed to select the most appropriate strategy for their specific needs.
The Analytical Challenge: Purity Profiling of a Novel Benzocromenone Derivative
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one belongs to the benzo[c]chromen-6-one class of compounds, which are being investigated for various biological activities. As with any potential drug candidate, a thorough understanding of its impurity profile is a critical aspect of its development. Impurities can arise from the synthetic process, degradation, or storage and can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide will navigate the reader through the logical steps of developing a reliable HPLC method, ensuring it is "fit for purpose" in line with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Part 1: A De-Novo HPLC Method for Purity Determination
Given the lack of a pre-existing standard method, a systematic approach to method development is essential. The following protocol is a well-reasoned starting point, grounded in the physicochemical properties anticipated for a substituted benzo[c]chromen-6-one.
Experimental Protocol: Reversed-Phase HPLC for 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one
1. Analyte & Sample Preparation:
-
Analyte: 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one
-
Sample Solvent (Diluent): Acetonitrile/Water (50:50, v/v). Rationale: This mixture is chosen for its ability to solubilize the non-polar analyte while being compatible with the reversed-phase mobile phase.
-
Sample Concentration: 1.0 mg/mL. Rationale: This concentration provides a strong UV signal for the main component while allowing for the detection of impurities at levels of 0.05% or lower.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Rationale: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention and selectivity for a wide range of organic molecules. The column dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Rationale: Formic acid acts as an ion-pairing agent and improves peak shape for polar and ionizable impurities. It is also compatible with mass spectrometry if hyphenated techniques are desired. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity. |
| Gradient Elution | See Table 1 | Rationale: A gradient is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe while maintaining good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | Rationale: This is a standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 254 nm | Rationale: Aromatic systems like the benzo[c]chromen-6-one scaffold typically exhibit strong absorbance at 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components. |
| Injection Volume | 10 µL | Rationale: This volume provides a good balance between loading capacity and minimizing band broadening. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. System Suitability Testing (SST):
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved through a series of injections of a standard solution. The acceptance criteria should be established based on the specific requirements of the analysis.
| SST Parameter | Recommended Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
These parameters are in line with general expectations outlined in pharmacopeias such as the USP General Chapter <621> Chromatography.[6][7]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one.
Part 2: Method Validation - A Trustworthy System
A developed method is only reliable if it has been validated to demonstrate its suitability for the intended purpose.[4][8] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[3][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by peak purity analysis using a PDA detector and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended, and the correlation coefficient (r²) should be ≥ 0.999.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[2][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Part 3: A Comparative Look at Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis, other techniques can provide complementary information or may be more suitable in specific contexts.
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Disadvantages | Suitability for 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, well-established and accepted by regulatory bodies.[1][2] | Can be time-consuming for method development, requires specialized equipment. | Primary recommended technique. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[9] | Higher backpressure requires specialized instrumentation. | Excellent alternative to HPLC for higher throughput. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides molecular weight and structural information, invaluable for impurity identification. | More complex and expensive instrumentation, matrix effects can suppress ionization. | Essential for characterization and identification of unknown impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds like 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one without derivatization. | Not a primary technique for this analyte. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and screening.[7] | Lower resolution and sensitivity compared to HPLC, not ideal for quantification. | Useful for rapid screening of reaction progress or for simple identification tests. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, small sample volume, can separate charged and neutral molecules. | Lower sensitivity for some compounds, reproducibility can be challenging. | Potentially applicable, but HPLC is generally more robust for this type of molecule. |
Decision-Making for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The purity of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one is a critical quality attribute that must be rigorously controlled. While no official monograph currently exists for this compound, a robust and reliable reversed-phase HPLC method can be developed and validated following the principles outlined in this guide. The proposed method, grounded in established chromatographic theory and regulatory expectations, provides a solid foundation for the accurate and precise determination of purity and impurity profiles.
The comparison with alternative techniques underscores that while HPLC is the primary tool for quantitative purity assessment, a multi-faceted approach utilizing techniques like LC-MS for impurity identification is often necessary for comprehensive characterization. By adhering to a systematic and scientifically sound approach, researchers and drug developers can ensure the quality and consistency of this promising new chemical entity.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Waters Corporation. Available from: [Link]
-
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . uspbpep.com. Available from: [Link]
-
Revisions per USP 621 . Agilent. Available from: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design . ResearchGate. Available from: [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development . American Pharmaceutical Review. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) . ICH. Available from: [Link]
-
2.2.46. Chromatographic separation techniques . uspbpep.com. Available from: [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]
-
Revision of European Pharmacopeia (EP) Chapter 2.2.46 . Phenomenex. Available from: [Link]
-
2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . EDQM. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Contract Pharma. Available from: [Link]
-
EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques . ECA Academy. Available from: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. Available from: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. usp.org [usp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to Validating the Blood-Brain Barrier Permeability of 3-Propoxy Urolithin Analogs
This guide provides a comprehensive framework for researchers and drug development professionals on the validation of blood-brain barrier (BBB) permeability for novel therapeutic compounds, specifically focusing on 3-propoxy urolithin analogs. We will explore a multi-tiered, integrated approach, from initial computational predictions to definitive in vivo studies, ensuring a scientifically rigorous evaluation process.
Introduction: The Promise of Urolithins for Neuroprotection and the BBB Challenge
Urolithins are metabolites produced by the gut microbiota from dietary ellagic acid and ellagitannins found in pomegranates, berries, and nuts. Emerging evidence highlights their potential as neuroprotective agents due to their anti-inflammatory and antioxidant properties. However, their therapeutic efficacy in the central nervous system (CNS) is fundamentally limited by their ability to cross the highly selective blood-brain barrier (BBB).
To enhance CNS bioavailability, medicinal chemists often synthesize analogs of parent compounds. The introduction of a propoxy group to the urolithin scaffold is a rational design strategy aimed at increasing lipophilicity, a key physicochemical property that often correlates with improved passive diffusion across the BBB. This guide presents a systematic approach to validate whether such modifications, exemplified by 3-propoxy urolithin analogs, successfully achieve this goal.
Foundational Principles: Understanding the Blood-Brain Barrier
The BBB is a dynamic interface between the peripheral circulation and the CNS. It is composed of endothelial cells connected by complex tight junctions, which severely restrict the paracellular (between cells) passage of molecules. Therefore, for a compound to enter the brain, it must typically undergo transcellular (through cells) diffusion.
Key molecular characteristics favoring passive BBB permeation include:
-
High Lipophilicity: A higher octanol/water partition coefficient (logP) generally facilitates entry into the lipidic cell membranes.
-
Low Molecular Weight: Smaller molecules (typically < 400-500 Da) are more likely to diffuse across the BBB.
-
Low Hydrogen Bonding Capacity: A reduced number of hydrogen bond donors and acceptors limits interactions with water and can improve membrane permeability.
-
Neutral or Cationic Nature: Efflux transporters, such as P-glycoprotein (P-gp), actively remove many compounds from the brain. Being a poor substrate for these transporters is crucial.
Our validation strategy is designed to test the hypothesis that the 3-propoxy modification enhances the BBB permeability of urolithin analogs by favorably altering these properties.
A Multi-Tiered Validation Workflow
A robust assessment of BBB permeability should not rely on a single experiment. We advocate for a tiered approach, where data from each stage informs the decision to proceed to the next, more resource-intensive level. This ensures a cost-effective and scientifically sound evaluation.
Caption: A multi-tiered workflow for validating BBB permeability.
Tier 1: In Silico and Physicochemical Characterization
The initial step involves computational modeling and basic physicochemical measurements. This provides an early, low-cost indication of a compound's potential for BBB penetration.
-
Computational (In Silico) Prediction: Tools like the SwissADME web server can predict a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including a qualitative "BBB permeant" prediction based on a composite of factors like lipophilicity, size, and polarity. This is an excellent first-pass filter for a library of analogs.
-
Physicochemical Analysis: Experimental measurement of the octanol-water partition coefficient (logP or logD at physiological pH) and aqueous solubility provides concrete data on the properties governing passive diffusion. For urolithin analogs, we hypothesize that the 3-propoxy group will increase the logP value compared to the parent urolithin.
Tier 2: In Vitro Permeability Models
Analogs that show promise in Tier 1 should be advanced to in vitro models that mimic the BBB.
A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive, transcellular permeation. It is a cost-effective way to screen and rank compounds based on their intrinsic permeability.
Caption: Diagram illustrating the principle of the PAMPA-BBB assay.
Protocol: PAMPA-BBB Assay
-
Preparation of Lipid Solution: Prepare a solution of porcine brain polar lipid in dodecane (e.g., 20 mg/mL).
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (hydrophobic PVDF membrane, 0.45 µm pores) and allow the dodecane to evaporate, leaving a lipid layer.
-
Preparation of Compound Solutions: Dissolve the 3-propoxy urolithin analogs and control compounds (e.g., caffeine for high permeability, atenolol for low permeability) in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Assay Assembly:
-
Add 180 µL of clean buffer to each well of a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Add 180 µL of the compound solutions to the corresponding wells of the filter (donor) plate.
-
-
Incubation: Cover the plate assembly and incubate for 4-18 hours at room temperature with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using established equations that account for the concentration change over time and the surface area of the membrane.
B. Cell-Based Transwell Assays
While PAMPA is excellent for assessing passive diffusion, it cannot model the influence of transporters or the complexity of a cellular barrier. Cell-based assays using Transwell inserts provide a more biologically relevant model.
-
MDCK-MDR1 Cells: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-gp efflux transporter. This model is the gold standard for identifying compounds that are P-gp substrates.
-
hCMEC/D3 Cells: An immortalized human cerebral microvascular endothelial cell line that expresses tight junctions and some relevant BBB transporters. It provides a more human-specific model.
A key experiment in these models is the bi-directional permeability assay, which determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, brain-entry) and basolateral-to-apical (B-A, brain-exit) directions.
The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B).
-
ER ≈ 1: The compound is likely not a substrate for active efflux.
-
ER > 2: The compound is likely a substrate for an efflux transporter like P-gp.
Comparative Data for Hypothetical 3-Propoxy Urolithin Analogs
The following table presents hypothetical data for a series of analogs compared to the parent compound, Urolithin A.
| Compound | logP (calc.) | PAMPA-BBB Pe (10⁻⁶ cm/s) | hCMEC/D3 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted BBB Permeability |
| Urolithin A | 2.5 | 3.5 | 2.1 | 1.2 | Low to Moderate |
| Analog 1 | 3.1 | 8.2 | 5.5 | 1.1 | High |
| Analog 2 | 3.3 | 9.5 | 1.5 | 5.8 | Low (Efflux Substrate) |
| Analog 3 | 2.9 | 6.1 | 4.2 | 1.3 | Moderate to High |
| Caffeine (Control) | -0.07 | 15.0 | 12.0 | 1.0 | High |
| Atenolol (Control) | 0.16 | < 1.0 | < 0.5 | 1.1 | Low |
Interpretation:
-
Analog 1 is the most promising candidate. The propoxy modification increased lipophilicity and passive permeability (PAMPA and Papp A-B) without making it a substrate for efflux transporters (ER ≈ 1).
-
Analog 2 shows excellent passive permeability in the PAMPA assay, but the high efflux ratio in the cell-based model indicates it is actively pumped out of the brain, making it a poor candidate.
-
Analog 3 shows improvement over the parent Urolithin A but is less permeable than Analog 1.
Tier 3: In Vivo Validation in Rodent Models
The definitive test of BBB permeability is an in vivo study. Promising candidates from Tier 2, such as Analog 1, should be evaluated in rodents (e.g., mice or rats). The primary goal is to determine the brain-to-plasma concentration ratio.
Experimental Approach:
-
Administer the compound to the animals (e.g., via intravenous or oral routes).
-
At various time points, collect blood and brain tissue samples.
-
Homogenize the brain tissue.
-
Extract the compound from both plasma and brain homogenate.
-
Quantify the concentration in each matrix using LC-MS/MS.
-
Calculate the total brain-to-plasma ratio (Kp). More advanced studies will calculate the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate predictor of target engagement in the CNS.
A Kp,uu > 0.3 is often considered indicative of significant BBB penetration.
Conclusion and Best Practices
Validating the BBB permeability of novel compounds like 3-propoxy urolithin analogs requires a systematic, multi-tiered approach. Relying on a single data point is insufficient.
-
Start Broad: Use in silico tools to screen a wide range of analogs and eliminate those with poor predicted properties.
-
Screen Efficiently: Employ the PAMPA-BBB assay to rank the remaining candidates based on passive permeability.
-
Incorporate Biology: Use cell-based models like hCMEC/D3 or MDCK-MDR1 to identify potential liabilities, especially active efflux.
-
Confirm in a Living System: Reserve resource-intensive in vivo studies for only the most promising candidates that have successfully passed the earlier tiers.
By following this logical progression, research teams can confidently identify urolithin analogs with a high probability of reaching their CNS targets, thereby accelerating the development of novel neuroprotective therapeutics.
References
-
General principles of BBB and drug delivery: Neuwelt, E. A., et al. (2011). Delivering therapeutics across the blood-brain barrier: challenges and strategies. Nature Reviews Drug Discovery. [Link]
-
Urolithins and their potential health benefits: D'Amico, D., et al. (2021). Impact of the Natural Compound Urolithin A on Health, Disease, and Aging. Trends in Molecular Medicine. [Link]
-
SwissADME for computational prediction: Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
-
PAMPA-BBB assay methodology: Di, L., et al. (2003). A high throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. [Link]
-
hCMEC/D3 cell line as a BBB model: Weksler, B. B., et al. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. The FASEB Journal. [Link]
-
Importance of unbound drug concentrations in CNS: Summerfield, S. G., et al. (2007). Central nervous system drug disposition: the relationship between in situ brain permeability and brain free fraction. Journal of Pharmacology and Experimental Therapeutics. [Link]
A Comparative Guide to the Identification of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one Using Certified Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification of a molecule is the bedrock of reliable and reproducible science. For a compound like 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one, a derivative of the bioactive benzocoumarin family, rigorous structural confirmation is not merely a formality but a necessity.[1][2][3] This guide provides a comprehensive framework for the identification of this target molecule by comparing analytical data from a sample of unknown purity or identity against a Certified Reference Material (CRM).
The core principle of this guide is the use of orthogonal analytical techniques—employing multiple, independent methods to probe different molecular attributes. This multi-faceted approach ensures that a conclusive identification is not reliant on a single point of data, but is instead a consensus drawn from mass, structure, and chromatographic behavior.
The Cornerstone of Analysis: The Certified Reference Material (CRM)
A CRM is the anchor of any analytical comparison. It is a highly characterized and purified material, accompanied by a certificate that specifies its properties, such as identity, purity, and concentration, along with a statement of metrological traceability.[4] Using a CRM is non-negotiable in regulated environments, as it ensures that the analytical methods are performing as expected and that the results are accurate and legally defensible.[5][6][7] The absence of a CRM necessitates the laborious in-house qualification of a reference standard, a process that mirrors the very techniques described herein but with more extensive validation.
An Orthogonal Workflow for Unambiguous Identification
The identification of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one requires a systematic workflow. The process integrates data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to build a comprehensive and irrefutable profile of the molecule.
Below is a diagram illustrating this integrated analytical workflow.
Caption: Integrated workflow for compound identification.
Technique 1: Molecular Weight Confirmation by High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion. For 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one (Molecular Formula: C₁₇H₁₆O₃), this allows for the confirmation of its elemental composition, a fundamental characteristic of its identity.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare 10 µg/mL solutions of both the CRM and the test sample in an appropriate solvent (e.g., Acetonitrile/Water 50:50 v/v).
-
Chromatography: Use a UHPLC system coupled to the mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan from m/z 100-500.
-
Resolution: >60,000 FWHM.
-
Target Ion: Protonated molecule [M+H]⁺.
-
Data Comparison
The primary comparison is between the measured m/z of the test sample and both the theoretical value and the measured m/z of the CRM. A mass error of less than 5 ppm is considered strong evidence of correct elemental composition.
| Parameter | Theoretical Value | CRM Result | Test Sample Result | Mass Error (ppm) |
| Molecular Formula | C₁₇H₁₆O₃ | - | - | - |
| Exact Mass | 268.1099 | - | - | - |
| [M+H]⁺ Ion | 269.1172 | 269.1170 | 269.1174 | -0.74 (CRM), +0.74 (Sample) |
Table 1: Illustrative HRMS data comparison. A low ppm error for the test sample, consistent with the CRM, confirms the elemental composition.
Technique 2: Definitive Structural Elucidation by NMR Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the specific atomic connectivity and stereochemistry of a molecule.[8][9][10][11] By analyzing the chemical shifts (δ), coupling constants (J), and correlations in ¹H and ¹³C spectra, one can piece together the exact structure of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5 mg of the CRM and the test sample separately in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Data Comparison
The ¹H and ¹³C NMR spectra of the test sample must be superimposable with those of the CRM. All chemical shifts should match within an acceptable tolerance (typically <0.02 ppm for ¹H, <0.2 ppm for ¹³C), and all proton-proton coupling patterns must be identical.
| Assignment (Illustrative) | CRM ¹H δ (ppm) | Test Sample ¹H δ (ppm) | CRM ¹³C δ (ppm) | Test Sample ¹³C δ (ppm) |
| Aromatic-H | 8.25 (d, 1H) | 8.25 (d, 1H) | 161.1 | 161.1 |
| Aromatic-H | 7.90 (t, 1H) | 7.90 (t, 1H) | 152.5 | 152.5 |
| Aromatic-H | 7.01 (s, 1H) | 7.01 (s, 1H) | 135.7 | 135.7 |
| -OCH₂- (propoxy) | 4.02 (t, 2H) | 4.02 (t, 2H) | 70.0 | 70.0 |
| -CH₃ (methyl) | 2.30 (s, 3H) | 2.30 (s, 3H) | 16.5 | 16.5 |
| -CH₂- (propoxy) | 1.78 (m, 2H) | 1.78 (m, 2H) | 22.4 | 22.4 |
| -CH₃ (propoxy) | 1.01 (t, 3H) | 1.01 (t, 3H) | 10.8 | 10.8 |
Table 2: Illustrative comparative NMR data. The congruence of chemical shifts and multiplicities between the CRM and the test sample provides definitive structural confirmation. Data is based on similar reported structures.[12]
Technique 3: Chromatographic Identity and Purity by HPLC-UV
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For identification, the retention time (RT) of a compound under specific conditions is a characteristic property. Co-elution, where the CRM and test sample are mixed and injected, should result in a single, symmetrical peak, confirming their identical chromatographic behavior. The UV spectrum, captured by a Diode Array Detector (DAD), provides an additional layer of confirmation.
Experimental Protocol: HPLC-UV/DAD
-
Sample Preparation: Prepare 100 µg/mL solutions of the CRM and test sample. Also, prepare a 50:50 mixture of the two.
-
Chromatography:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV DAD, 254 nm and scan from 200-400 nm.
-
-
Analysis:
-
Inject the CRM and test sample separately to determine their individual retention times.
-
Inject the 50:50 mixture to check for co-elution.
-
Compare the UV spectra of the main peaks from all injections.
-
Data Comparison
The identity is confirmed if the retention time of the test sample matches that of the CRM and if the mixed injection yields a single, sharp peak. The UV spectra should also be identical.
| Parameter | CRM Result | Test Sample Result | 50:50 Mixture Result |
| Retention Time (RT) | 12.55 min | 12.56 min | 12.55 min (single peak) |
| Purity (Area %) | 99.8% | 99.5% | - |
| UV λmax | 254, 310 nm | 254, 310 nm | 254, 310 nm |
Table 3: Illustrative HPLC-UV data. Matching retention times, successful co-elution, and identical UV spectra confirm the chromatographic identity.
Conclusion
The identification of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one is definitively achieved when data from all three orthogonal techniques are in agreement. A test sample can be considered structurally identical to the Certified Reference Material when it exhibits:
-
The correct exact mass by HRMS.
-
An NMR spectrum that is superimposable with the CRM's spectrum.
-
The same chromatographic retention time and UV spectrum as the CRM, with successful co-elution.
Adherence to this rigorous, multi-technique comparison protocol provides the highest level of confidence in the identity and quality of the material, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Kim, T. H., et al. (2014). Synthesis of benzocoumarins and characterization of their photophysical properties. Asian Journal of Organic Chemistry, 3(10), 1089-1096. Available from: [Link]
-
G.V., M., Bodke, Y., & N, M. J. (2022). Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studies. Chimica Techno Acta, 9, 202250. Available from: [Link]
-
Waheed, A., & Mustafa, G. (2023). Synthesis of Benzocoumarins and Characterization of Their Photophysical Properties. Request PDF. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 17(8), 9164-9185. Available from: [Link]
-
G.V., M., Bodke, Y., & N, M. J. (2022). Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studies. Semantic Scholar. Available from: [Link]
-
Kang, M. J., et al. (2023). LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption. Journal of Food Bioactives, 21. Available from: [Link]
-
Neopharm. (2025). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. Neopharm. Available from: [Link]
-
California Walnut Commission. (2022). Quantitative determination of selected urolithin metabolites in human urine by simple sample preparation and UPLC-MS/MS analysis. California Walnuts. Available from: [Link]
-
Doneski, L., & Dong, M. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC North America. Available from: [Link]
-
Zhang, X., et al. (2022). High-performance liquid chromatography (HPLC) analysis of urolithins... ResearchGate. Available from: [Link]
-
Kang, M. J., et al. (2023). View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption. Journal of Food Bioactives. Available from: [Link]
-
BPRHub. What is GMP | Good Manufacturing Practices Guideline. BPRHub. Available from: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available from: [Link]
-
EDQM. Detailed view - P3650000. EDQM. Available from: [Link]
-
Doneski, L., & Dong, M. (2025). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. ResearchGate. Available from: [Link]
-
IntuitionLabs. (2026). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. IntuitionLabs. Available from: [Link]
-
Wang, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. Available from: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available from: [Link]
-
Helmy, R., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. Available from: [Link]
-
Hypha Discovery. Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]
-
Urban, S., & Sarotti, A. M. (2016). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Magnetic Resonance in Chemistry, 54(9), 753-757. Available from: [Link]
-
Echaieb, K., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5553094. Available from: [Link]
-
Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1052. Available from: [Link]
-
Wang, Y., Gulevich, A., & Gevorgyan, V. (2013). Preparation of 6 H ‐Benzo[c]chromen‐6‐one. Request PDF. Available from: [Link]
Sources
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studies | G.V. | Chimica Techno Acta [chimicatechnoacta.ru]
- 3. researchgate.net [researchgate.net]
- 4. Detailed view [crs.edqm.eu]
- 5. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. What is GMP? Good Manufacturing Practices Explained [bprhub.com]
- 8. scilit.com [scilit.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
